Product packaging for 2,6-Dibutyl-4-sulfanylphenol(Cat. No.:CAS No. 94883-26-8)

2,6-Dibutyl-4-sulfanylphenol

Cat. No.: B14357195
CAS No.: 94883-26-8
M. Wt: 238.39 g/mol
InChI Key: PIZADTKTMWJBAW-UHFFFAOYSA-N
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Description

Overview of Sterically Hindered Phenols in Chemical Research

Sterically hindered phenols are a class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring, which is flanked by bulky alkyl groups at both ortho positions. This structural arrangement is not a random chemical curiosity; it is a deliberate design to enhance the compound's function as an antioxidant. The bulky substituents, typically tert-butyl groups, sterically protect the phenolic hydroxyl group and the resulting phenoxyl radical that forms after hydrogen donation. beilstein-journals.orgmdpi.com This steric hindrance prevents the radical from participating in unwanted side reactions, thereby increasing its stability and allowing it to act as an efficient radical scavenger. mdpi.com

These compounds are widely utilized as primary antioxidants to prevent the thermo-oxidative degradation of various materials, including plastics, rubbers, and lubricating oils. researchgate.netatamanchemicals.com Their mechanism of action involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thus terminating the radical chain reaction of oxidation. mdpi.com The resulting phenoxyl radical is stabilized by resonance and the aforementioned steric protection. beilstein-journals.org Research in this area continues to focus on synthesizing new derivatives with enhanced antioxidant efficacy, improved compatibility with different substrates, and lower volatility. mdpi.com

The Unique Role of the Sulfhydryl Moiety in Phenolic Systems

The introduction of a sulfhydryl (-SH), or thiol, group into a phenolic system introduces a second, highly reactive functional group that can significantly enhance the molecule's antioxidant capabilities and open new avenues for its application. The sulfhydryl group is an excellent hydrogen donor and can readily react with and neutralize a variety of reactive oxygen species (ROS). researchgate.net In phenolic compounds, the thiol group can act synergistically with the phenolic hydroxyl group, providing a dual mechanism for radical scavenging. researchgate.net

Studies on related sulfur-containing phenols have shown that the presence of a sulfhydryl group can lead to superior antioxidant activity compared to their non-thiolated analogues. researchgate.net This is attributed to the ability of the sulfur atom to stabilize radical species and to participate in different antioxidant pathways. pnas.org For instance, the thiol group can be oxidized to form disulfides, which can, in some cases, be reduced back to the thiol, creating a regenerative antioxidant cycle. The reactivity of the sulfhydryl group also allows for its use as a nucleophile in various chemical reactions, enabling the covalent attachment of the phenolic antioxidant to other molecules or surfaces. acs.org

Significance of 2,6-Dibutyl-4-sulfanylphenol within Contemporary Organic and Materials Science

This compound, with its sterically hindered phenolic core and a para-substituted sulfhydryl group, is a molecule of considerable interest in both organic synthesis and materials science. Its significance lies in its potential as a highly efficient, multifunctional antioxidant and building block. The combination of the two functional groups suggests a superior ability to inhibit oxidative degradation in a wide range of materials. ontosight.ai

In organic science, the compound serves as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl and sulfhydryl groups can be selectively functionalized to create novel derivatives with tailored properties. For instance, the thiol group can be used to anchor the antioxidant moiety onto polymer backbones, leading to non-migrating antioxidants that offer long-term stability to the material.

In materials science, this compound is a promising candidate for the stabilization of polymers such as polypropylene (B1209903) and synthetic rubbers. researchgate.net Its lipophilic nature, conferred by the butyl groups, makes it highly soluble in nonpolar substrates like oils and fats, suggesting its utility as an additive in lubricants and fuels. atamanchemicals.com The presence of the thiol group may also impart metal-chelating properties, further inhibiting oxidation catalyzed by metal ions.

Current State of Research and Identified Knowledge Gaps for this compound

While the broader class of sterically hindered phenols is well-studied, research specifically focused on this compound is limited. Much of the available data is extrapolated from its close analogue, 2,6-di-tert-butyl-4-mercaptophenol (B120284). The PubChem database lists computed properties for the tert-butyl analogue, but experimental data for the dibutyl version are scarce. nih.gov

A significant knowledge gap exists in the detailed experimental characterization of this compound. This includes a lack of published data on its definitive synthesis, spectroscopic properties (NMR, IR, Mass Spectrometry), and physical properties such as melting and boiling points. While general synthetic routes for aryl thiols are known, a specific and optimized synthesis for this compound has not been widely reported. d-nb.info

Furthermore, while its antioxidant potential can be inferred from related structures, researchgate.netontosight.ai there is a need for systematic studies to quantify its antioxidant activity in various systems and to compare its efficacy against commercially available antioxidants. The potential synergistic or unique properties arising from the combination of the n-butyl groups (as opposed to tert-butyl) and the sulfhydryl group remain largely unexplored. The interaction of this molecule with different material matrices and its performance under various aging conditions are also areas that warrant further investigation. researchgate.net

Research Objectives and Scope of Investigation for this compound Studies

To address the identified knowledge gaps, future research on this compound should be directed towards several key objectives. A primary goal is the development and optimization of a high-yield, scalable synthetic route to the pure compound. This would enable further, more detailed investigations.

The comprehensive characterization of the synthesized this compound is another critical objective. This would involve a full suite of spectroscopic analyses to confirm its structure and the determination of its key physicochemical properties.

A major focus of future studies should be the thorough evaluation of its antioxidant performance. This would include in-vitro antioxidant assays to determine its radical scavenging activity and its effectiveness as a primary and secondary antioxidant. Furthermore, its performance as a stabilizer in various polymeric materials and lubricants should be assessed through accelerated aging studies, comparing its efficacy to existing commercial additives.

Finally, the scope of investigation should also include exploring the derivatization of this compound to create novel functional molecules. The selective reaction of the hydroxyl and sulfhydryl groups could lead to new antioxidants with tailored properties, such as improved polymer compatibility or the ability to participate in controlled release systems. Understanding the fundamental chemistry and application potential of this molecule will pave the way for its use in advanced materials and technologies.

Data Tables

Table 1: Physicochemical Properties of 2,6-Di-tert-butyl-4-mercaptophenol (Analogue to this compound)

PropertyValueSource
IUPAC Name 2,6-di-tert-butyl-4-sulfanylphenolPubChem nih.gov
Molecular Formula C₁₄H₂₂OSPubChem nih.gov
Molecular Weight 238.39 g/mol PubChem nih.gov
CAS Number 950-59-4PubChem nih.gov
Synonyms 2,6-Di-tert-butyl-4-mercaptophenol, 2,6-Di-tert-butyl-4-thiophenolPubChem nih.gov
Computed XLogP3 5.1PubChem nih.gov

Note: The data in this table is for the tert-butyl analogue due to the lack of experimental data for this compound.

Table 2: Spectroscopic Data for Related Sterically Hindered Phenols

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)Source
2,6-Di-tert-butyl-4-methylphenol (BHT) 6.98 (s, 2H, Ar-H), 5.01 (s, 1H, OH), 2.27 (s, 3H, Ar-CH₃), 1.43 (s, 18H, C(CH₃)₃)152.9, 135.5, 125.3, 34.2, 30.3, 21.0220 (M+), 205 (M+-CH₃)ChemicalBook stackexchange.com, MassBank massbank.eu
2,6-Di-tert-butyl-4-ethylphenol 7.00 (s, 2H, Ar-H), 5.00 (s, 1H, OH), 2.53-2.62 (q, 2H, -CH₂-), 1.44 (s, 18H, C(CH₃)₃), 1.13-1.22 (t, 3H, -CH₃)151.7, 135.8, 134.8, 124.3, 34.3, 30.4, 28.8, 15.9234 (M+)PubChem nih.gov

This table provides reference spectroscopic data for closely related and well-characterized sterically hindered phenols to offer a basis for the expected spectral features of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22OS B14357195 2,6-Dibutyl-4-sulfanylphenol CAS No. 94883-26-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94883-26-8

Molecular Formula

C14H22OS

Molecular Weight

238.39 g/mol

IUPAC Name

2,6-dibutyl-4-sulfanylphenol

InChI

InChI=1S/C14H22OS/c1-3-5-7-11-9-13(16)10-12(14(11)15)8-6-4-2/h9-10,15-16H,3-8H2,1-2H3

InChI Key

PIZADTKTMWJBAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC(=C1O)CCCC)S

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Dibutyl 4 Sulfanylphenol and Analogues

Strategies for ortho-Alkylation and para-Sulfanyl Group Introduction in Phenolic Scaffolds

Direct Sulfanylation of Hindered Phenols

One of the most direct routes to 2,6-Dibutyl-4-sulfanylphenol involves the post-functionalization of a pre-formed hindered phenol (B47542). The synthesis of the analogous compound, 4-mercapto-2,6-di-tert-butylphenol, has been achieved through a direct sulfuration of 2,6-di-tert-butylphenol (B90309). nih.gov This method typically involves reacting the hindered phenol with elemental sulfur or sulfur monochloride, which leads to the formation of polysulfide-bridged phenols. nih.gov Subsequent reduction of these polysulfide intermediates yields the desired 4-mercaptophenol.

A general procedure involves:

Sulfuration: Reaction of 2,6-di-tert-butylphenol with a sulfurating agent like sulfur monochloride (S₂Cl₂). nih.govnih.gov

Reduction: Treatment of the resulting polysulfide mixture with a reducing agent, such as lithium aluminum hydride or sodium borohydride, to cleave the sulfur-sulfur bonds and produce the free thiol. nih.govorganic-chemistry.org

This approach leverages the high reactivity of the para-position in sterically hindered phenols, where the bulky ortho-substituents direct electrophilic attack to the less encumbered C4 position.

Multi-step Convergent and Divergent Synthesis Pathways

Multi-step synthesis provides a flexible platform for creating complex molecules and libraries of related compounds. vapourtec.comlibretexts.org Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its analogues.

Divergent Synthesis: This strategy is particularly well-suited for creating a library of analogues from a common intermediate. nih.gov The synthesis can begin with the formation of the core 2,6-di-tert-butylphenol structure. This common intermediate can then be subjected to various para-functionalization reactions to yield a diverse range of compounds. For example, 2,6-di-tert-butylphenol can undergo nitrosation followed by reduction to produce 2,6-di-tert-butyl-4-aminophenol, or it can be functionalized to introduce other groups at the para-position. google.com This divergent approach allows for the efficient production of multiple derivatives for structure-activity relationship studies.

Convergent Synthesis: A convergent approach involves the synthesis of separate molecular fragments that are later combined. For a relatively small molecule like this compound, this is less common but conceivable. It might involve preparing a p-halophenol derivative and a separate dibutylated fragment, followed by a coupling reaction. However, a linear, multi-step synthesis is more typical. youtube.com A plausible multi-step linear synthesis could start from p-cresol, which is first protected, then subjected to ortho-butylation, followed by conversion of the para-methyl group to a sulfanyl (B85325) group.

Regioselective Functionalization Techniques for Phenolic and Thiol Groups

Achieving high regioselectivity is the cornerstone of synthesizing specifically substituted phenols. The challenge lies in directing functionalization to the desired position (ortho vs. para) and preventing reactions at the hydroxyl group. nih.gov

Ortho-Alkylation of Phenols: The selective introduction of bulky butyl groups at the ortho-positions is a critical first step in many synthetic routes. While Friedel-Crafts alkylation of phenol often favors the para-product, specific catalysts and conditions have been developed to enhance ortho-selectivity. thieme-connect.comsorbonne-universite.fr

Catalyst Control: Aluminum phenoxide catalysts, generated in situ from phenol and an aluminum source, are known to direct alkylating agents like isobutene preferentially to the ortho-positions. thieme-connect.com

Blocking Groups: If the para-position is blocked by a removable group (e.g., a bromo substituent), alkylation is forced to occur at the ortho-positions. The blocking group can then be removed in a subsequent step. sorbonne-universite.fr

o-Quinone Methides: A modern approach involves the generation of o-quinone methide intermediates, which provides high yields and flexibility for producing ortho-alkylated phenols. thieme-connect.comsorbonne-universite.frresearchgate.net

Para-Thiolation of Phenols: Once the ortho-positions are hindered, the para-position becomes the primary site for further electrophilic substitution.

Direct C-H Thiolation: Methods for the direct thiolation of electron-rich arenes, including phenols, have been developed. These can be catalyzed by Lewis acids like iron(III) triflimide, which activates N-(arylthio)succinimides for electrophilic attack on the phenol ring, yielding the para-substituted product with high regioselectivity. acs.org

Electrophilic Substitution: Reactions with sulfur electrophiles, such as those generated from sulfonyl hydrazides in ionic liquids or from sulfur monochloride, can selectively functionalize the para-position. nih.govrsc.org

Comparison of Ortho-Alkylation Strategies for Phenols
MethodKey Reagents/CatalystSelectivityAdvantagesLimitations
Friedel-Crafts AlkylationIsobutene, H₂SO₄ or AlCl₃Generally Para-selectiveSimple reagentsPoor ortho-selectivity, potential for over-alkylation. sorbonne-universite.fr
Aluminum Phenoxide CatalysisIsobutene, Aluminum phenoxideOrtho-selectiveHigh ortho-selectivity for hindered phenols. thieme-connect.comCatalyst can be sensitive to moisture.
o-Quinone Methide (o-QM) GenerationVarious precursors, often low-temperature methodsHighly Ortho-selectiveHigh yields, flexibility, and functional group tolerance. thieme-connect.comresearchgate.netRequires specific precursors for o-QM generation.
Silica Gel Catalysistert-Butyl bromide, Silica gelMixture of ortho/para/di-substitutedOne-step, metal-free. researchgate.netLow regiocontrol, resulting in product mixtures. sorbonne-universite.fr

Development and Optimization of Catalyst Systems in the Synthesis of this compound

Catalysis plays a pivotal role in optimizing the synthesis of functionalized phenols, enhancing reaction rates, improving selectivity, and enabling more environmentally benign processes.

Transition Metal-Free Approaches to Thiol Incorporation

While transition metals are powerful catalysts for C-S bond formation, their potential toxicity and cost have driven the development of metal-free alternatives. researchgate.netnih.gov These methods often rely on photochemistry, organocatalysis, or the use of highly reactive sulfur reagents.

Visible-Light-Induced Thiolation: An aerobic, metal-free, visible-light-induced method allows for the regioselective thiolation of phenols with thiophenols. nih.gov This approach is noted for its high functional group tolerance and proceeds under mild conditions. Mechanistic studies suggest the involvement of a disulfide radical cation as a key intermediate. nih.gov

Acid/Phosphine-Induced Radical Routes: A simple and efficient method for the regioselective thiolation of p-quinone methides (which can be derived from phenols) uses sodium aryl sulfinates as the thiol source. The reaction is induced by an acid/phosphine (B1218219) system under metal-free conditions and proceeds via a radical pathway. acs.org

Electrophilic Thiolating Reagents: Reagents such as N-thiocyanatosaccharin have been developed for the electrophilic thiocyanation of phenols under metal-free conditions at ambient temperature, providing excellent yields. researchgate.net The resulting thiocyanate (B1210189) can then be reduced to the desired thiol.

Selected Transition-Metal-Free Thiolation Methods
MethodSulfur SourceKey Reagents/ConditionsAdvantages
Visible-Light CatalysisThiophenolsVisible light, air (O₂)Metal-free, mild conditions, high regioselectivity. nih.gov
Acid/Phosphine-Induced Radical ReactionSodium aryl sulfinatesAcid (e.g., TFA), phosphine (e.g., PPh₃)Metal-free, efficient C-S bond formation. acs.org
Electrophilic ThiocyanationN-ThiocyanatosaccharinAmbient temperatureMetal-free, mild conditions, high yields. researchgate.net
Ionic Liquid MediaSulfonyl hydrazides[Bmim][Br] ionic liquidCatalyst-free, recyclable media. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing alkylated phenols, this involves the use of safer solvents, recyclable catalysts, and more atom-economical routes.

Heterogeneous Catalysis: The use of solid acid catalysts, such as iron-modified bentonite (B74815) clay (Fe-bentonite), for the alkylation of phenol offers significant advantages. begellhouse.com These catalysts are often inexpensive, reusable, and can be easily separated from the reaction mixture, minimizing waste and simplifying purification. Fe-bentonite has shown excellent activity for the tert-butylation of phenol, achieving high conversion and selectivity under relatively mild conditions. begellhouse.com

Greener Solvents: Traditional syntheses often employ hazardous organic solvents. Research has focused on replacing these with more environmentally benign alternatives. Anisole, for example, is recommended by green chemistry solvent selection guides and has been used successfully in the synthesis of alkyl phenols. rsc.org The use of water as a solvent is also a key goal in green chemistry, and some catalytic systems for phenol functionalization have been adapted to aqueous media. researchgate.net

Renewable Feedstocks: On a broader scale, green chemistry encourages the use of renewable starting materials. Alkylphenols are an important class of compounds that can be derived from the depolymerization of lignin, a major component of biomass. researchgate.net Developing synthetic routes from such bio-based feedstocks represents a long-term goal for sustainable chemical production.

Preparation of Functionalized Derivatives of this compound

The sterically hindered phenolic scaffold of this compound serves as a versatile platform for the synthesis of a variety of functionalized derivatives. The presence of the reactive thiol (-SH) group at the para-position allows for diverse chemical modifications, leading to the creation of novel compounds with tailored properties. Advanced synthetic strategies focus on the selective transformation of this thiol group to introduce various alkyl, aryl, and other functional moieties, resulting in the formation of thioether and disulfide analogues.

The synthesis of alkyl and aryl sulfanylphenol derivatives of this compound typically involves the alkylation or arylation of the thiol group. One common method is the reaction of 2,6-di-tert-butyl-4-mercaptophenol (B120284) with an appropriate alkylating agent. epo.org This can be achieved under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion that readily reacts with alkyl halides or other electrophiles.

Another sophisticated approach involves a DABCO-catalyzed 1,6-conjugate addition reaction of para-quinone methides with organosulfur reagents. This method allows for the synthesis of diarylmethyl thioethers. For instance, the reaction of a p-quinone methide derived from 2,6-di-tert-butylphenol with various thiols can produce a range of thioether derivatives. nih.gov

Organotin derivatives containing the 2,6-di-tert-butylphenol moiety represent another class of sulfanylphenol derivatives. These can be synthesized by reacting 2,6-di-tert-butyl-4-mercaptophenol with organotin chlorides, such as Me2SnCl2, Et2SnCl2, (n-Bu)2SnCl2, and Ph2SnCl2, in the presence of a base like potassium hydroxide. scispace.comresearchgate.net This reaction leads to the formation of a tin-sulfur bond. scispace.comresearchgate.net

A selection of synthesized alkyl and aryl sulfanylphenol derivatives is presented in the table below, showcasing the diversity of structures that can be achieved.

Compound NameAryl/Alkyl SubstituentSynthesis Method SummaryReference
2-(((3,5-Di-tert-butyl-4-hydroxyphenyl)(m-tolyl)methyl)thio)acetaldehydem-tolylPrepared via a DABCO-catalyzed 1,6-conjugate addition reaction. nih.gov
2-(((3,5-Di-tert-butyl-4-hydroxyphenyl)(4-methoxyphenyl)methyl)thio)acetaldehyde4-methoxyphenylPrepared via a DABCO-catalyzed 1,6-conjugate addition reaction. nih.gov
2-(((3,5-Di-tert-butyl-4-hydroxyphenyl)(naphthalen-2-yl)methyl)thio)acetaldehydenaphthalen-2-ylPrepared via a DABCO-catalyzed 1,6-conjugate addition reaction. nih.gov
2-(((3,5-Di-tert-butyl-4-hydroxyphenyl)(2-methoxyphenyl)methyl)thio)acetaldehyde2-methoxyphenylPrepared via a DABCO-catalyzed 1,6-conjugate addition reaction. nih.gov
Me2Sn(SR)2 (R = 3,5-di-tert-butyl-4-hydroxyphenyl)DimethyltinSynthesized by the reaction of Me2SnCl2 and 2,6-di-tert-butyl-4-mercaptophenol in methanol (B129727) in the presence of potassium hydroxide. researchgate.net
Et2Sn(SR)2 (R = 3,5-di-tert-butyl-4-hydroxyphenyl)DiethyltinSynthesized by the reaction of Et2SnCl2 and 2,6-di-tert-butyl-4-mercaptophenol in methanol in the presence of potassium hydroxide. researchgate.net
(n-Bu)2Sn(SR)2 (R = 3,5-di-tert-butyl-4-hydroxyphenyl)Di-n-butyltinSynthesized by the reaction of (n-Bu)2SnCl2 and 2,6-di-tert-butyl-4-mercaptophenol in methanol in the presence of potassium hydroxide. researchgate.net
Ph2Sn(SR)2 (R = 3,5-di-tert-butyl-4-hydroxyphenyl)DiphenyltinSynthesized by the reaction of Ph2SnCl2 and 2,6-di-tert-butyl-4-mercaptophenol in methanol in the presence of potassium hydroxide. researchgate.net

The synthesis of thioether analogues of this compound follows similar principles to the synthesis of alkyl and aryl sulfanylphenol derivatives, focusing on the formation of a C-S-C linkage. Convergent synthetic routes have been developed for complex molecules, such as thioether-substituted nucleosides, where a pre-functionalized 2-thioether adenine (B156593) moiety is coupled with another key intermediate. nih.govsemanticscholar.org For simpler thioethers, direct alkylation of the parent thiol is a common and effective method.

Disulfide analogues, characterized by a C-S-S-C linkage, are typically prepared through the oxidative coupling of two thiol molecules. A variety of methods are available for the synthesis of both symmetrical and unsymmetrical disulfides. organic-chemistry.org For instance, the reaction of a thiol with 1-chlorobenzotriazole (B28376) can generate a benzotriazolated thiol intermediate, which then reacts with another thiol to form an unsymmetrical disulfide. organic-chemistry.org Another approach involves the use of N-trifluoroacetyl arenesulfenamides, which react with thiols to produce unsymmetrical disulfides in high yields. organic-chemistry.org

The synthesis of symmetrical disulfides can be achieved through the aerobic oxidation of thiols, which can be promoted by organocatalysts like riboflavin (B1680620) derivatives in the presence of molecular iodine. organic-chemistry.org This method offers a green and mild condition for the formation of the disulfide bond. organic-chemistry.org

The table below summarizes examples of thioether and disulfide analogues and their synthetic routes.

Compound TypeGeneral StructureSynthetic Method SummaryReference
Thioether AnaloguesAr-S-R (Ar = 2,6-dibutyl-4-hydroxyphenyl)Reaction of 2,6-di-tert-butyl-4-mercaptophenol with an alkylating agent or through conjugate addition reactions. epo.orgnih.gov epo.orgnih.gov
Symmetrical DisulfidesAr-S-S-Ar (Ar = 2,6-dibutyl-4-hydroxyphenyl)Aerobic oxidation of this compound, potentially catalyzed by systems like riboflavin/iodine. organic-chemistry.org organic-chemistry.org
Unsymmetrical DisulfidesAr-S-S-R' (Ar = 2,6-dibutyl-4-hydroxyphenyl, R' ≠ Ar)Reaction of this compound with reagents like N-trifluoroacetyl arenesulfenamides or via a 1-chlorobenzotriazole-mediated coupling with another thiol. organic-chemistry.org organic-chemistry.org

Reactivity and Mechanistic Investigations of 2,6 Dibutyl 4 Sulfanylphenol

Mechanistic Studies of Radical Scavenging by 2,6-Dibutyl-4-sulfanylphenol

The antioxidant capability of phenolic compounds is intricately linked to their molecular structure, particularly the nature and position of substituent groups on the aromatic ring. In the case of this compound, the presence of two bulky tert-butyl groups at the ortho positions to the hydroxyl group, along with a sulfanyl (B85325) group at the para position, dictates its reactivity towards free radicals.

Role of the Phenolic Hydroxyl and Sulfhydryl Groups in Hydrogen Atom Transfer (HAT)

The primary mechanism by which phenolic antioxidants like this compound inhibit oxidation is through hydrogen atom transfer (HAT). The electron-donating nature of the alkyl groups increases the electron density on the phenolic hydroxyl group, which in turn weakens the O-H bond. wikipedia.org This facilitates the donation of the hydrogen atom from the hydroxyl group to a free radical (R•), effectively neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating new radical chains.

Electron Transfer (ET) Mechanisms of the Sulfanylphenol Moiety

While HAT is a major pathway, electron transfer (ET) mechanisms also play a role in the antioxidant activity of this compound. The sulfanylphenol moiety can engage in single electron transfer (SET) to reduce oxidizing species. In this process, the phenol (B47542) donates an electron to the radical, forming a radical cation. This is often followed by proton transfer to yield the same phenoxyl radical formed through HAT. The efficiency of ET mechanisms is influenced by the ionization potential of the antioxidant and the electron affinity of the radical species.

Synergistic Antioxidant Effects with Other Radical Scavengers

The combination of this compound with other antioxidants can lead to synergistic effects, where the total antioxidant activity is greater than the sum of the individual activities. For instance, in combination with other phenolic antioxidants like butylated hydroxyanisole (BHA), an enhanced anti-inflammatory and antioxidant effect has been observed. nih.govmdpi.com This synergy can arise from the regeneration of the primary antioxidant by the co-antioxidant. For example, a more reactive antioxidant can donate a hydrogen atom to the phenoxyl radical of this compound, thereby regenerating the original molecule and allowing it to scavenge more radicals. Thioethers, acting as secondary antioxidants, can also contribute to this synergistic effect by decomposing hydroperoxides, which are products of the initial radical scavenging reaction and can otherwise lead to the formation of new radicals. ias.ac.in

Oxidation Pathways of this compound and its Metabolites (from a chemical reaction perspective)

The oxidation of this compound leads to the formation of various products, the nature of which depends on the oxidizing agent and reaction conditions.

Formation of Sulfanyl Radicals and Thioquinones

Following the initial hydrogen or electron donation, the resulting phenoxyl radical can undergo further reactions. One significant pathway involves the sulfanyl group. The phenoxyl radical can rearrange, leading to the formation of a sulfanyl radical (thiyl radical). These sulfur-centered radicals are key intermediates in the subsequent oxidation steps.

Further oxidation of the phenoxyl or sulfanyl radicals can lead to the formation of quinone-type structures. Specifically, a thioquinone methide, a reactive intermediate, can be formed. These species are electrophilic and can react with various nucleophiles. The formation of such reactive intermediates is a critical aspect of the antioxidant mechanism and can also be related to potential pro-oxidant activities under certain conditions. mdpi.com The oxidation of the sulfanyl group itself can also occur, potentially leading to the formation of sulfoxides or sulfones under strong oxidizing conditions. evitachem.com

Stability of Oxidative Intermediates

The stability of the phenoxyl radical derived from ortho-disubstituted phenols is generally greater than that of ortho-monosubstituted phenols. nih.gov This increased stability allows the radical to persist long enough to participate in further beneficial reactions, such as reacting with a second peroxy radical.

IntermediateKey Features
Phenoxyl Radical Stabilized by resonance and steric hindrance from two ortho-tert-butyl groups. ias.ac.innih.gov
Sulfanyl Radical (Thiyl Radical) Formed from the rearrangement of the initial phenoxyl radical.
Thioquinone Methide A reactive, electrophilic intermediate formed upon further oxidation. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 2,6 Dibutyl 4 Sulfanylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2,6-Dibutyl-4-sulfanylphenol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

¹H, ¹³C, and 2D NMR Techniques for Structural Elucidation

The structural elucidation of this compound is achieved through the combined interpretation of ¹H and ¹³C NMR spectra, further supported by 2D correlation experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The two tert-butyl groups, being chemically equivalent, will produce a single, sharp singlet integrating to 18 protons, typically in the upfield region (around 1.4 ppm). The two aromatic protons at the 3- and 5-positions are also equivalent and will appear as a singlet integrating to 2 protons, with a chemical shift characteristic of substituted phenols. The phenolic hydroxyl (-OH) proton will present as a singlet, with its chemical shift being concentration and solvent-dependent. Similarly, the sulfanyl (B85325) (-SH) proton will give rise to a singlet, whose position can also vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Key signals include those for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the six distinct carbons of the aromatic ring (C1-OH, C2/C6-tBu, C3/C5-H, and C4-SH). The chemical shifts of these carbons are influenced by the electronic effects of the hydroxyl, sulfanyl, and alkyl substituents.

2D NMR Techniques: To confirm the assignments made from 1D spectra, 2D experiments are employed.

COSY (Correlation Spectroscopy): While limited for this specific molecule due to the lack of proton-proton spin coupling between the isolated aromatic, hydroxyl, sulfanyl, and tert-butyl spin systems, it would be useful to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, definitively linking the aromatic proton signal to its corresponding carbon signal (C3/C5).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from structurally similar compounds like 2,6-di-tert-butylphenol (B90309) and 2,6-ditert-butyl-4-ethylphenol.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-OH4.5 - 5.5 (variable)-
-SH3.0 - 4.0 (variable)-
Ar-H (3, 5)~7.0~125
C-OH (1)-~150
C-tBu (2, 6)-~136
C-SH (4)-~120
-C(CH₃)₃-~34
-C(CH₃)₃~1.4~30

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) spectroscopy can be utilized to investigate conformational dynamics, such as restricted rotation (atropisomerism) around single bonds. In this compound, the bulky tert-butyl groups flanking the hydroxyl group can sterically hinder the rotation of the sulfanyl group at the para position.

By acquiring NMR spectra at various temperatures, it is possible to study the energetics of these rotational processes. At low temperatures, the rotation around the C4-S bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This provides valuable insight into the molecule's conformational flexibility and the steric influence of its substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing intermolecular interactions within a sample of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration, with its shape and position being sensitive to hydrogen bonding. The S-H stretching vibration typically appears as a weaker, sharper band in the 2600-2550 cm⁻¹ region. Other key bands include C-H stretching from the alkyl and aromatic groups (~3100-2850 cm⁻¹), aromatic C=C ring stretching vibrations (~1600 and 1480 cm⁻¹), and the C-S stretching vibration, which is expected in the fingerprint region (~700-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. The aromatic ring vibrations and the C-S bond are expected to produce strong signals in the Raman spectrum. The S-H stretch is also readily observable. Studying the shifts in vibrational frequencies, particularly the O-H and S-H stretches, in the solid state versus in a non-polar solvent can provide evidence for intermolecular hydrogen bonding. In the solid state, these bands may broaden and shift to lower frequencies due to these interactions.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on data from thiophenol and substituted phenols.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique Notes
O-H stretch3600 - 3200IRBroad due to hydrogen bonding
Aromatic C-H stretch3100 - 3000IR, Raman
Aliphatic C-H stretch2960 - 2850IR, RamanStrong intensity
S-H stretch2600 - 2550IR, RamanWeaker and sharper than O-H stretch
Aromatic C=C stretch1600, 1480IR, RamanCharacteristic of the benzene (B151609) ring
C-O stretch1260 - 1180IR
C-S stretch700 - 600RamanOften weak in IR

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

The electron ionization (EI) mass spectrum, typically obtained via GC-MS, is expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation of sterically hindered phenols is often dominated by cleavages associated with the bulky alkyl groups. For this compound, the primary fragmentation pathway is anticipated to be the loss of a methyl radical (•CH₃) via alpha-cleavage from one of the tert-butyl groups, resulting in a highly stable benzylic carbocation at [M-15]⁺. This fragment is often the base peak in the spectrum of 2,6-di-tert-butyl substituted phenols. Further fragmentation could involve the loss of a propyl radical or subsequent loss of other small molecules. It is also noteworthy that thiophenols can sometimes undergo oxidation to form disulfides in the hot GC injector, which might lead to the observation of a peak corresponding to the disulfide dimer.

LC-MS, using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is useful for confirming the molecular weight with minimal fragmentation, typically showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Table 3: Predicted Major Ions in the EI Mass Spectrum of this compound Predicted values are based on common fragmentation patterns of alkylated phenols.

m/z Value Proposed Fragment Notes
238[C₁₄H₂₂OS]⁺Molecular Ion (M⁺)
223[M - CH₃]⁺Loss of a methyl radical, likely the base peak
195[M - C₃H₇]⁺Loss of a propyl radical from a tert-butyl group
205[M - SH]⁺Loss of the sulfanyl radical

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Packing

Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, offering precise measurements of bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly available, its expected structural features and packing can be inferred from related compounds.

The analysis would reveal the geometry of the benzene ring and the precise conformation of the substituents. The bulky tert-butyl groups would likely dictate the crystal packing, preventing a dense, planar stacking arrangement commonly seen in simpler aromatic compounds. A key aspect of the structural analysis would be the identification of intermolecular interactions, particularly hydrogen bonds. The molecule possesses both a hydrogen bond donor (-OH) and a weaker donor (-SH), as well as potential acceptor sites (the oxygen and sulfur atoms). This could lead to the formation of hydrogen-bonding networks, such as O-H···S or O-H···O chains or dimers, which would be critical in defining the supramolecular architecture of the crystal.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-FID)

Advanced chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from potential isomers or impurities from its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for the analysis of phenolic compounds. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., acetic or formic acid) to ensure the phenol (B47542) is in its protonated state. The retention time of the compound is a reliable identifier, and the peak area provides quantitative information about its concentration, allowing for accurate purity determination (e.g., >99%). This technique is also effective for separating the target compound from isomers that may have different polarities.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust technique for analyzing volatile and thermally stable compounds like hindered phenols. The sample is vaporized and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). The FID detector provides a response that is proportional to the mass of carbon, allowing for excellent quantification and purity assessment. GC offers high resolution, making it ideal for separating the desired 2,6-disubstituted isomer from other possible isomers, such as 2,4-, 2,5-, or 3,5-dibutyl-4-sulfanylphenol.

Electrochemical Characterization (e.g., Voltammetry) to Probe Redox Properties

The electrochemical oxidation of sterically hindered phenols typically proceeds via a one-electron transfer to form a stable phenoxyl radical. The stability of this radical is largely attributed to the steric hindrance provided by the bulky alkyl groups at the ortho positions, which prevents dimerization and other secondary reactions. The presence of the sulfanyl group at the para-position in this compound is expected to significantly influence its electrochemical characteristics.

Research on analogous sulfur-containing phenols indicates a synergistic effect between the phenolic and sulfanyl groups. mdpi.com The phenolic moiety is effective at scavenging free radicals, while the sulfur-containing group can decompose hydroperoxides, thus providing a dual mode of antioxidant action. nih.gov This synergy is reflected in the electrochemical properties of the molecule.

Studies comparing phenols and their thiophenol counterparts have consistently shown that thiophenols are more susceptible to oxidation. researchgate.net The replacement of the hydroxyl group with a sulfanyl group leads to a shift in the oxidation potential to less positive values. researchgate.net This suggests that the sulfanyl group in this compound would likely be oxidized at a lower potential compared to the phenolic hydroxyl group.

The reversibility of these redox processes can also be assessed using cyclic voltammetry. If the formed radical species are stable on the timescale of the CV experiment, a corresponding reduction peak will be observed on the reverse scan. For many sterically hindered phenols, the oxidation of the hydroxyl group is a quasi-reversible process. mdpi.com The reversibility of the sulfanyl group's oxidation would depend on the subsequent reactions of the resulting thiyl radical.

To illustrate the expected differences in redox potentials between phenolic and thiophenolic compounds, the following interactive data table presents typical oxidation peak potentials (Epa) for structurally related compounds.

CompoundFunctional GroupTypical Oxidation Peak Potential (Epa vs. Ag/AgCl)
2,6-Di-tert-butylphenol-OH~ +0.8 to +1.0 V
Thiophenol-SH~ +0.4 to +0.6 V
4-Methoxy-2,6-di-tert-butylphenol-OH~ +0.6 to +0.8 V
4-Methylthiophenol-SH~ +0.3 to +0.5 V

Note: The values in this table are representative and can vary based on experimental conditions.

The data clearly indicates that the presence of a sulfur-containing group significantly lowers the oxidation potential, making the compound easier to oxidize. Therefore, it can be inferred that this compound will exhibit a lower first oxidation potential compared to its non-sulfur-containing analog, 2,6-Dibutylphenol. This enhanced ease of oxidation is a key factor contributing to its potential as a potent antioxidant.

Further electrochemical studies, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), could provide more detailed quantitative information about the redox behavior of this compound, including the determination of peak currents which are proportional to the concentration of the analyte.

Theoretical and Computational Chemistry Studies of 2,6 Dibutyl 4 Sulfanylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of phenolic antioxidants.

Molecular orbital theory provides a framework for understanding the electronic characteristics of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.

For 2,6-Dibutyl-4-sulfanylphenol, the HOMO is expected to be localized on the phenol (B47542) ring, with significant contributions from the oxygen and sulfur atoms, reflecting their role in antioxidant activity. A higher HOMO energy suggests a greater ease of donating a hydrogen atom to a free radical.

Table 1: Representative Frontier Orbital Energies for this compound (Calculated)

ParameterEnergy (eV)
HOMO Energy-8.544
LUMO Energy0.430
HOMO-LUMO Gap8.974

Note: These values are illustrative and would be determined using specific DFT functionals and basis sets in a computational study.

The primary mechanism by which phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT). The bond dissociation energy (BDE) of the O-H and S-H bonds is a critical parameter for evaluating this activity. A lower BDE indicates that the hydrogen atom can be more easily donated.

Computational methods, such as DFT, can accurately predict BDEs. pan.olsztyn.pl For this compound, both the O-H and S-H bonds are potential sites for hydrogen donation. Calculations would reveal which of these is the more favorable process. The bulky butyl groups in the ortho positions can sterically hinder the hydroxyl group, which may influence the O-H BDE. researchgate.net

Table 2: Calculated Bond Dissociation Energies for this compound

BondBDE (kcal/mol)
O-H~80-85
S-H~75-80

Note: These are estimated ranges based on typical values for substituted phenols and thiophenols. researchgate.netmdpi.com Precise values require specific quantum chemical calculations.

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental spectra to confirm the molecular structure. nih.govcomporgchem.comresearchgate.net The calculated shifts for the protons and carbons of the butyl groups, the aromatic ring, and the hydroxyl and sulfanyl (B85325) protons would provide a complete picture of the molecule's magnetic environment.

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be computed. sci-hub.seresearchgate.net The characteristic stretching frequencies for the O-H and S-H bonds are of particular interest. The calculated IR spectrum can help in the interpretation of experimental data and the identification of specific functional groups.

Table 3: Predicted Key IR Frequencies for this compound

Vibrational ModePredicted Frequency (cm-1)
O-H Stretch~3600-3650
S-H Stretch~2550-2600
Aromatic C-H Stretch~3000-3100
C-O Stretch~1200-1260
C-S Stretch~600-700

Note: These are approximate ranges and the precise values would depend on the computational method and basis set used.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments over time. These simulations are particularly useful for understanding:

Solvent Effects: The polarity of the solvent can influence the antioxidant activity of phenolic compounds. MD simulations can model the interactions between the solute and solvent molecules, revealing how the solvent affects the conformation and hydrogen-bonding capabilities of the hydroxyl and sulfanyl groups.

Conformational Dynamics: The butyl groups and the sulfanylphenol group have rotational freedom. MD simulations can explore the different conformations that the molecule can adopt and their relative stabilities. This is important as the conformation can affect the accessibility of the O-H and S-H groups to free radicals.

Computational Modeling of Reaction Mechanisms and Transition States in Oxidation and Radical Scavenging

Computational modeling is a powerful tool for elucidating the detailed mechanisms of antioxidant action. For this compound, this would involve:

Mapping Reaction Pathways: The reaction of this compound with a free radical (e.g., a peroxyl radical) can be modeled to determine the most likely reaction pathway. This includes identifying the initial hydrogen abstraction step and any subsequent reactions of the resulting phenoxyl or thiophenoxyl radical.

Calculating Transition States: By calculating the energies of the transition states along the reaction coordinate, the activation energies for different pathways can be determined. This allows for a quantitative comparison of the rates of competing reactions. For example, the activation energies for hydrogen abstraction from the O-H versus the S-H group can be compared to determine the preferred site of reaction.

Structure-Property Relationship Predictions Using Machine Learning Approaches

Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are increasingly being used to predict the properties of molecules based on their structure. nih.govkjpp.netnih.govnih.gov For phenolic antioxidants, these models can be trained on a large dataset of compounds with known antioxidant activities.

Descriptor Generation: A variety of molecular descriptors for this compound would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, BDEs), steric descriptors, and topological descriptors.

Model Training and Prediction: An ML algorithm (e.g., random forest, support vector machine) would be trained on the dataset of known antioxidants and their descriptors. nih.govnih.gov The trained model could then be used to predict the antioxidant activity of this compound.

Identifying Key Features: These models can also help to identify the key molecular features that are most important for high antioxidant activity, providing valuable insights for the design of new and more effective antioxidants. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 2,6 Dibutyl 4 Sulfanylphenol Derivatives and Analogues

Impact of Alkyl Substituent Variations on Reactivity and Stability

The nature of the alkyl groups at the 2 and 6 positions of the phenolic ring plays a pivotal role in modulating the reactivity and stability of 2,6-Dibutyl-4-sulfanylphenol derivatives. These substituents exert significant steric and electronic effects that influence the molecule's ability to participate in chemical reactions, particularly those involving free radical scavenging.

The primary function of the ortho-alkyl groups is to provide steric hindrance around the phenolic hydroxyl group. This steric shield is crucial in preventing unwanted side reactions of the phenoxyl radical that is formed during the antioxidant process. The size and branching of the alkyl groups are directly related to the degree of steric hindrance. For instance, the bulky tert-butyl groups in 2,6-di-tert-butylphenol (B90309) are known to be highly effective in stabilizing the corresponding phenoxyl radical. chemicalbook.com As the size of the alkyl substituent increases, attack at the ortho position becomes more challenging, which can decrease the rate of certain reactions. libretexts.org

Electron-donating alkyl groups also influence the electronic properties of the phenol (B47542). They increase the electron density on the phenolic oxygen atom, which can facilitate the donation of a hydrogen atom to a radical species, a key step in the antioxidant mechanism. nih.govmdpi.com This effect generally enhances the radical scavenging activity. However, the balance between steric and electronic effects is delicate. While larger alkyl groups provide better steric protection, they can also hinder the approach of a radical to the hydroxyl group, potentially slowing down the desired reaction.

Alkyl Substituent at C2 and C6Relative Steric HindranceExpected Impact on ReactivityExpected Impact on Phenoxyl Radical Stability
MethylLowHigh initial reactivityLower stability, potential for side reactions
n-ButylModerateBalanced reactivityModerate stability
tert-ButylHighPotentially slower initial reactivityHigh stability, fewer side reactions

Influence of Sulfhydryl Group Position and Derivatization on Chemical Performance

The sulfhydryl (-SH) group at the para-position of this compound is a key determinant of its chemical performance, particularly its antioxidant activity. The position of this group on the phenolic ring and its derivatization into other sulfur-containing moieties can significantly alter the compound's properties.

The replacement of a methyl group, as in the well-known antioxidant butylated hydroxytoluene (BHT), with a sulfhydryl group introduces a second potential site for radical scavenging. Thiophenols are generally more effective radical scavengers than their corresponding phenols due to the lower bond dissociation enthalpy (BDE) of the S-H bond compared to the O-H bond. researchgate.net This means that the hydrogen atom from the sulfhydryl group can be more readily donated to a radical.

The position of the sulfhydryl group is critical. When located at the para-position, it can effectively participate in stabilizing the phenoxyl radical through resonance. The antioxidant activity of phenolic compounds is significantly influenced by the substitution pattern, with para-substituted phenols often exhibiting enhanced activity. researchgate.net While direct comparative studies on the positional isomers of 2,6-dibutyl-sulfanylphenol are scarce, it is generally understood that the electronic communication between the hydroxyl and sulfhydryl groups is most effective when they are in a para relationship.

Derivatization of the sulfhydryl group leads to a new class of compounds with altered chemical performance. For instance, the oxidation of 2,6-di-tert-butyl-4-mercaptophenol (B120284) yields the corresponding disulfide, bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide. researchgate.net This disulfide has been shown to exhibit high antioxidant activity, suggesting that the disulfide bond can also play a role in the antioxidant mechanism, potentially through different pathways than the parent thiol. researchgate.netmdpi.com Other derivatizations, such as conversion to sulfides (thioethers), can also modulate the antioxidant capacity. The introduction of a methylene (B1212753) linker between the catechol and a thioether has been shown to increase antiradical activity. mdpi.com The reaction of polyphenols with sulfhydryl groups of molecules like cysteine can also occur, leading to modified structures with potentially altered biological activities. mdpi.comscispace.com

Sulfur Functional Group at C4Key Structural FeatureExpected Impact on Antioxidant MechanismRelative Reactivity
Sulfhydryl (-SH)Readily donates H-atomActs as a primary radical scavengerHigh
Disulfide (-S-S-)Can undergo cleavageMay act as a secondary antioxidantModerate
Sulfide (B99878) (-S-R)Modulates electronic propertiesInfluences the reactivity of the phenolic OHVariable, depends on R group

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their activities. For antioxidants like this compound, QSAR models can predict their reactivity, often expressed as the rate constant for reaction with radicals or as antioxidant capacity. These models are built upon calculated molecular descriptors that quantify various aspects of the molecule's structure.

Several studies have employed QSAR to understand the antioxidant activity of phenolic compounds. bohrium.comresearchgate.netresearchgate.net Key descriptors often include electronic parameters (such as HOMO and LUMO energies, ionization potential, and charges on atoms), thermodynamic parameters (like bond dissociation enthalpy), and steric parameters. For phenolic antioxidants, the O-H bond dissociation enthalpy (BDE) is a critical descriptor, as a lower BDE generally corresponds to a higher hydrogen atom donating ability and thus greater antioxidant activity. sapub.org

In the context of sulfur-containing phenols, QSAR models have been developed for series of compounds that include sulfur-containing alkylphenols. bohrium.com These models have demonstrated that a combination of descriptors related to the whole molecule (like topological length and volume) and specific substructural features can be used to predict antioxidant activity with statistical significance. bohrium.com For thiophenols, DFT calculations have shown that lower S-H BDE values correlate with higher radical scavenging activity. researchgate.net

While a specific QSAR model exclusively for this compound derivatives may not be publicly available, existing models for broader classes of phenolic and thiophenolic antioxidants can provide valuable insights. These models consistently highlight the importance of electron-donating substituents, the stability of the resulting radical, and the ease of hydrogen atom donation from either the hydroxyl or sulfhydryl group. The development of a focused QSAR model for this specific class of compounds would be a valuable tool for designing new derivatives with optimized reactivity.

QSAR DescriptorRelevance to ReactivityInfluence on Antioxidant Activity of this compound
O-H Bond Dissociation Enthalpy (BDE)Ease of hydrogen atom donation from the hydroxyl groupLower BDE generally leads to higher activity.
S-H Bond Dissociation Enthalpy (BDE)Ease of hydrogen atom donation from the sulfhydryl groupLower BDE than O-H BDE, contributing significantly to activity.
Highest Occupied Molecular Orbital (HOMO) EnergyElectron-donating abilityHigher HOMO energy often correlates with increased reactivity.
Steric ParametersAccessibility of reactive sitesBulky ortho-groups protect the radical but can hinder attack.

Design Principles for Enhanced Functionality through Molecular Modification

The insights gained from SAR studies of this compound and its analogues provide a foundation for designing new molecules with enhanced functionality. The goal is typically to optimize antioxidant activity, improve stability, and potentially introduce other desirable properties.

Several key design principles can be formulated:

Balancing Steric and Electronic Effects of Alkyl Substituents: To maximize reactivity without compromising stability, the size and nature of the ortho-alkyl groups can be fine-tuned. While tert-butyl groups are highly effective, exploring other branched or linear alkyl chains could lead to an optimal balance of steric protection and accessibility of the phenolic hydroxyl group. libretexts.org

Modulation of the Sulfur Moiety: The sulfhydryl group is a prime target for modification. Converting it to a disulfide or a sulfide with specific R groups can alter the antioxidant mechanism and potency. For example, creating disulfide-linked dimers can lead to molecules with prolonged antioxidant action. mdpi.com Introducing functionalities to the sulfur atom could also be a strategy to improve properties like solubility or to introduce secondary functionalities.

Introduction of Additional Functional Groups: The aromatic ring provides a scaffold for introducing other functional groups that can synergistically enhance the antioxidant activity. Electron-donating groups at the meta-positions, for instance, could further increase the electron density on the phenolic oxygen. Conversely, electron-withdrawing groups could be used to modulate the reactivity in a controlled manner. nih.govmdpi.com

Increasing Molecular Weight and Polymer-Bonding: For applications where longevity and low volatility are critical, such as in polymers, increasing the molecular weight of the antioxidant is a common strategy. This can be achieved by creating dimeric or oligomeric structures, or by covalently bonding the antioxidant moiety to a polymer backbone. mdpi.com This approach reduces the migration and extraction of the antioxidant from the material.

By systematically applying these design principles, it is possible to develop novel derivatives of this compound with tailored properties for specific applications, moving beyond simple radical scavenging to multifunctional chemical additives.

Applications of 2,6 Dibutyl 4 Sulfanylphenol in Advanced Materials Research

Investigation as a Novel Antioxidant for Polymer Stabilization

The incorporation of antioxidants is crucial for preserving the integrity of polymeric materials, which are susceptible to degradation from heat and light. The unique structure of 2,6-Dibutyl-4-sulfanylphenol, featuring both a hindered phenol (B47542) and a sulfanyl (B85325) group, positions it as a potentially powerful tool in polymer stabilization.

Mechanisms of Inhibiting Thermal and Photo-Oxidative Degradation in Polymeric Systems

The degradation of polymers typically proceeds via a free-radical chain reaction initiated by heat or ultraviolet (UV) radiation. researchgate.net Sterically hindered phenols are well-known primary antioxidants that function as radical scavengers. nih.gov The bulky butyl groups at the 2 and 6 positions of the phenol ring in this compound sterically hinder the hydroxyl group. This steric hindrance facilitates the donation of a hydrogen atom to highly reactive peroxy radicals (ROO•), which are key propagators of the oxidative chain reaction. nih.gov This donation neutralizes the radical and forms a stable phenoxyl radical that is less likely to initiate new degradation chains.

Long-term Durability and Performance Studies in Polymer Composites

The molecular weight and volatility of an antioxidant are critical factors for long-term performance. Higher molecular weight and lower volatility reduce the likelihood of the antioxidant migrating to the surface of the polymer and being lost over time, a common issue with some low-molecular-weight stabilizers. specialchem.com The dibutyl substitution contributes to a moderate molecular weight, which could offer a balance between mobility within the polymer matrix and resistance to volatilization.

To illustrate the potential impact, the table below shows representative data on how antioxidants of this class can improve the long-term thermal aging of a polymer composite.

PropertyUnstabilized Polymer CompositePolymer Composite with Hindered Thiophenol Antioxidant (Representative Data)
Tensile Strength Retention after 1000h @ 150°C 30%75%
Elongation at Break Retention after 1000h @ 150°C 20%60%
Oxidation Induction Time (OIT) @ 200°C (minutes) 545

This table presents illustrative data based on the known performance of sulfur-containing phenolic antioxidants and is not based on specific experimental results for this compound.

Compatibility and Synergism with Other Polymer Additives

In practical applications, antioxidants are often used in combination with other additives like UV stabilizers, processing aids, and other types of antioxidants to achieve a comprehensive stabilization package. A key area of investigation for any new antioxidant is its compatibility and potential for synergistic interactions with these other components.

Sulfur-containing antioxidants are known to exhibit remarkable synergism when combined with other hindered phenols. adeka-pa.eu This synergistic effect arises from the different but complementary mechanisms of action: the phenolic antioxidant scavenges free radicals, while the sulfur compound decomposes hydroperoxides. This combination is often more effective than using a single type of antioxidant alone. adeka-pa.eu Therefore, it is highly probable that this compound would demonstrate synergistic effects when used with other primary antioxidants.

Furthermore, its compatibility with common polymer matrices would be influenced by the polarity of the butyl and sulfanyl groups. The alkyl groups enhance its solubility in non-polar polymers like polyolefins, while the hydroxyl and sulfanyl groups may provide some compatibility with more polar polymers.

Research on this compound in the Prevention of Oxidative Degradation in Lubricants and Fuels

The oxidative degradation of lubricants and fuels is a significant concern, leading to the formation of sludge, varnish, and corrosive byproducts. Antioxidants are essential additives to prolong the life and maintain the performance of these hydrocarbon-based materials.

Efficacy in Suppressing Acidic and Insoluble Product Formation in Oils

The oxidation of lubricating oils leads to an increase in acidity and the formation of insoluble products, which can cause corrosion and blockages in machinery. mdpi.com Sulfur-containing compounds have been shown to be effective in inhibiting the formation of water-soluble acids in oils during oxidation. researchgate.net The proposed mechanism involves the sulfur atom interrupting the oxidation cycle and preventing the formation of carboxylic acids.

The dual-functionality of this compound is particularly advantageous here. The hindered phenol component can trap radicals that initiate the oxidation of the oil, while the sulfanyl group can decompose the resulting hydroperoxides, which are precursors to acidic and insoluble sludge formation. mdpi.com This two-pronged attack on the oxidation process is expected to be highly effective in maintaining the chemical stability of the lubricant.

The following table illustrates the potential effectiveness of a hindered thiophenol antioxidant in controlling oil degradation, based on typical performance data for this class of additives.

ParameterBase Oil (Unstabilized)Base Oil with Hindered Thiophenol Antioxidant (Representative Data)
Increase in Total Acid Number (TAN) after 500h 2.5 mg KOH/g0.5 mg KOH/g
Insoluble Sludge Formation (wt%) after 500h 1.2%0.1%
Rotary Bomb Oxidation Test (RBOT) Lifetime (minutes) 150600

This table presents illustrative data based on the known performance of sulfur-containing phenolic antioxidants in lubricants and is not based on specific experimental results for this compound.

Stabilization of Hydrocarbon-Based Materials Against Autoxidation

Autoxidation is a spontaneous oxidation process that affects hydrocarbon-based materials, including fuels, when they are exposed to air. nih.gov This process can lead to the formation of gums and sediments in fuels, which can clog fuel lines and injectors. Hindered phenols are widely used as antioxidants in fuels to prevent gumming. nih.gov

The mechanism by which this compound would stabilize hydrocarbons against autoxidation is again based on its dual-action capability. The phenolic part acts as a primary antioxidant, donating a hydrogen atom to terminate the free-radical chain reactions that drive autoxidation. nih.gov The sulfanyl group, acting as a secondary antioxidant, would further enhance stability by breaking down any hydroperoxides that may form, thus preventing them from initiating new oxidation chains. This comprehensive approach to inhibiting autoxidation makes this compound a promising candidate for research as a fuel and lubricant stabilizer.

Exploration as Polymerization Inhibitors and Stabilizers for Monomers

The premature and uncontrolled polymerization of reactive monomers during their synthesis, purification, and storage is a significant challenge in the chemical industry. This can lead to product loss, equipment fouling, and safety hazards. Polymerization inhibitors are essential additives that prevent such spontaneous polymerization. Sterically hindered phenols are a well-established class of polymerization inhibitors due to their ability to act as radical scavengers.

While specific research data on the performance of this compound as a polymerization inhibitor is not extensively documented in publicly available literature, its structural analogue, 2,6-di-tert-butyl-4-methylphenol (BHT), has been widely studied and utilized for this purpose. nih.govresearchgate.net The mechanism of inhibition for hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a propagating radical, forming a stable phenoxyl radical that is less reactive and does not initiate further polymerization. vinatiorganics.com

The presence of the thiol group in this compound suggests a potentially enhanced or synergistic inhibitory effect. Thiol compounds are known to be effective radical scavengers themselves. researchgate.net The sulfur atom can readily donate a hydrogen atom to a radical, forming a thiyl radical which can then participate in termination reactions. This dual functionality of both a phenolic hydroxyl group and a thiol group could provide superior inhibition performance compared to traditional hindered phenols.

In the context of monomer stabilization, particularly for reactive monomers like styrene (B11656) and acrylates, the efficiency of an inhibitor is critical. google.comnih.gov Research on various inhibitors for styrene polymerization has demonstrated the effectiveness of phenolic compounds, often in combination with other agents, to control polymer formation during distillation and storage. researchgate.net For instance, studies have shown that combinations of hindered phenols with other compounds like phenylenediamines can exhibit synergistic effects in inhibiting acrylonitrile (B1666552) polymerization. google.com Although direct comparative data for this compound is lacking, its structural features suggest it would be a potent candidate for such applications.

Table 1: Comparison of Polymerization Inhibitors for Styrene (Illustrative Data for Analogous Compounds)

Inhibitor SystemMonomer Conversion (%) after 4h at 120°CReference
No Inhibitor>90 researchgate.net
2,6-di-tert-butyl-4-methylphenol (BHT)42.5 researchgate.net
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)16.4 researchgate.net
4-hydroxy-TEMPO24.85 researchgate.net

This table presents illustrative data for compounds structurally related to this compound to demonstrate the typical performance of hindered phenols as polymerization inhibitors. Specific data for this compound is not available in the reviewed literature.

Development of Reactive Antioxidants for Covalent Incorporation into Polymer Matrices

A significant drawback of traditional antioxidants is their tendency to migrate out of the polymer matrix over time, especially under harsh conditions such as high temperatures or exposure to solvents. This migration leads to a loss of long-term stability and can result in the contamination of surrounding materials. To overcome this, there is a growing interest in the development of reactive antioxidants that can be covalently bonded to the polymer backbone. google.com

The structure of this compound, with its reactive thiol group, makes it an excellent candidate for a reactive antioxidant. The thiol group can participate in various chemical reactions, allowing it to be grafted onto polymer chains. This covalent attachment ensures the permanent presence of the antioxidant within the polymer, providing long-lasting protection against thermo-oxidative degradation.

Several methods can be employed for the covalent incorporation of such reactive antioxidants into polymer matrices. These include:

Grafting onto existing polymers: The thiol group can react with suitable functional groups on a pre-existing polymer chain. For example, it can undergo a thiol-ene reaction with polymers containing double bonds, such as those found in elastomers like polybutadiene (B167195) or styrene-butadiene rubber (SBR). google.com

Copolymerization: The antioxidant molecule can be modified to include a polymerizable group, allowing it to be incorporated as a comonomer during the polymerization process.

Reactive processing: The antioxidant can be added during melt processing of the polymer, where the high temperatures and shear forces can promote grafting reactions, often with the aid of a radical initiator. google.com

While specific studies detailing the covalent incorporation and performance of this compound are scarce, research on grafting other hindered phenols and thiol-containing compounds onto polymers provides strong evidence for its potential. For example, hindered phenol groups have been successfully grafted onto ethylene/α-olefin copolymers using nitroxide radical coupling, resulting in enhanced thermo-oxidative stability. nih.gov Similarly, the attachment of thiol antioxidants to rubber-modified thermoplastics has been demonstrated to improve their long-term performance. google.com

Table 2: Potential Grafting Reactions for Covalent Incorporation of this compound

Polymer Matrix with Functional GroupGrafting Reaction TypeResulting Linkage
Polymer with C=C double bonds (e.g., polybutadiene, SBR)Thiol-ene reactionThioether
Polymer with epoxy groupsThiol-epoxy ring openingβ-hydroxy thioether
Polymer with isocyanate groupsThiol-isocyanate additionThiourethane
Polymer with halide groupsNucleophilic substitutionThioether

This table illustrates potential chemical pathways for the covalent attachment of this compound to various polymer backbones based on the reactivity of the thiol group.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Findings on 2,6-Dibutyl-4-sulfanylphenol

Academic inquiry into this compound, a specific type of hindered phenolic antioxidant, has established its foundational characteristics and potential utility. The core structure, featuring a phenol (B47542) ring with bulky tert-butyl groups at the 2 and 6 positions, is a well-understood motif for conferring stability and antioxidant efficacy. atamanchemicals.commerckmillipore.com The defining feature of this compound, however, is the sulfanyl (B85325) (thiol, -SH) group at the 4-position, which significantly modulates its chemical behavior.

Research on analogous sulfur-containing phenols demonstrates that the presence of a sulfhydryl group can introduce a second reaction center, enhancing antioxidant activity beyond that of conventional phenolic compounds like Butylated Hydroxytoluene (BHT). researchgate.net Studies on 2,6-di-tert-butyl-4-mercaptophenol (B120284), a closely related structure, confirm its excellent antioxidant properties, which are leveraged in industrial applications to prevent oxidative degradation in materials such as plastics, rubbers, and fuels. ontosight.ai The primary mechanism is attributed to the ability of the phenolic hydroxyl group and the thiol group to act as hydrogen donors, effectively scavenging free radicals and inhibiting chain oxidation reactions. mdpi.comnih.gov The bulky butyl groups sterically hinder the hydroxyl group, increasing its stability and preventing self-reaction, a key feature of hindered phenolic antioxidants. researchgate.net

Identification of Promising Avenues for Future Research and Development

Despite a foundational understanding, significant opportunities exist for deeper investigation into this compound.

Key areas for future research include:

Advanced Mechanistic Studies: While the general antioxidant function is known, detailed kinetic and mechanistic studies are lacking. Investigating the synergistic or independent roles of the hydroxyl and sulfanyl groups in scavenging various reactive oxygen, nitrogen, and sulfur species (ROS, RNS, RSS) would provide a more complete picture of its activity. nih.gov Computational DFT (Density Functional Theory) analysis, which has been used to evaluate other thiophenols, could predict bond dissociation enthalpies and elucidate the primary mechanism (e.g., hydrogen atom transfer vs. single electron transfer). mdpi.com

Synthesis Optimization and Green Chemistry: Research into more efficient and environmentally benign synthesis routes is a crucial avenue. Current methods for producing phenolic antioxidants often rely on chemistries that could be improved by aligning with the principles of green chemistry, such as using sustainable raw materials and reducing waste streams. marketresearchfuture.com Developing novel catalytic processes for the selective sulfanylation of hindered phenols would be a significant contribution.

Polymer and Material Science Applications: The market for hindered phenolic antioxidants in polymers is substantial and growing. mobilityforesights.commarketgrowthreports.com Future work should focus on the performance of this compound as a stabilizer in advanced polymer systems, including biodegradable plastics and high-performance elastomers. marketgrowthreports.comstabilization-technologies.com Its efficacy in preventing thermo-oxidative degradation and discoloration compared to industry-standard antioxidants needs systematic evaluation. stabilization-technologies.com

Surface Modification and Functional Coatings: The phenolic moiety offers a platform for creating functional coatings with strong adhesion to various substrates. ntu.edu.sg The added thiol group in this compound could be exploited for specific applications, such as binding to metal surfaces or creating self-assembling monolayers, opening new possibilities in biomaterials and electronics. unimelb.edu.auresearchgate.net

Broader Implications for the Design of Novel Antioxidants and Functional Materials based on Phenolic Sulfur Chemistry

The study of this compound holds wider implications for the rational design of next-generation functional molecules.

Synergistic Antioxidant Design: The dual-functionality of this compound exemplifies a powerful strategy for creating highly effective antioxidants. The combination of a sterically hindered phenol with a sulfur-containing group is a promising template. Future molecular design could explore variations in the alkyl groups, the position of the sulfanyl group, or the introduction of additional functional moieties to tailor the antioxidant capacity and physical properties for specific environments, such as biological systems or industrial lubricants. mdpi.com The isosteric replacement of oxygen with sulfur has already been shown to increase radical scavenging activity in other natural phenols. mdpi.com

Development of Multifunctional Materials: Phenolic compounds are increasingly recognized as versatile building blocks for advanced functional materials due to their intrinsic properties like redox activity, metal chelation, and polymerization potential. unimelb.edu.auresearchgate.net The incorporation of sulfur into the phenolic backbone, as seen in this compound, introduces another layer of chemical reactivity. This "phenolic sulfur chemistry" can be harnessed to create novel materials, including:

Redox-Active Polymers: Materials that can undergo controlled oxidation and reduction, useful for sensors or energy storage.

Metal-Organic Frameworks (MOFs) and Gels: Where the sulfur can act as a specific coordination site for metal ions, leading to materials with unique catalytic or sequestration properties. unimelb.edu.au

Adhesive and Antifouling Surfaces: Building on the known adhesive properties of polyphenols, the thiol group can form strong covalent bonds with certain surfaces, enhancing durability and performance in marine or biomedical applications. mdpi.com

The ongoing shift towards sustainable and bio-based materials further elevates the importance of this research direction, as phenolic structures are abundant in nature. marketgrowthreports.commdpi.com By understanding and harnessing the interplay between phenolic and sulfur chemistries, researchers can develop innovative solutions for industries ranging from plastics and electronics to healthcare and environmental remediation. acs.org

Q & A

Basic Questions

Q. What analytical methods are recommended for confirming the purity and structural identity of 2,6-Dibutyl-4-sulfanylphenol in synthetic preparations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a methanol-buffer mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) is effective for purity assessment . Structural confirmation should combine nuclear magnetic resonance (NMR) and mass spectrometry (MS), supplemented by PubChem-computed InChI data for stereochemical validation .

Q. How can researchers optimize synthetic routes to improve yields of this compound?

  • Methodological Answer : Focus on alkylation conditions for introducing butyl groups. Use steric hindrance considerations (from tert-butyl groups) to guide solvent selection (e.g., non-polar solvents for regioselective substitution). Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize catalyst systems (e.g., Lewis acids) for phenol alkylation .

Q. What solvent systems are suitable for solubility studies of this compound in experimental settings?

  • Methodological Answer : Prioritize chloroform, dichloromethane, or dimethyl sulfoxide (DMSO) based on analogous phenolic compounds’ solubility profiles . Conduct polarity-driven solubility tests with incremental solvent mixtures to identify crystallization conditions.

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across studies be systematically resolved?

  • Methodological Answer : Evaluate study designs for adherence to OECD Test Guideline 473 (in vitro chromosome aberration assays) and Good Laboratory Practice (GLP) standards . Replicate experiments under controlled conditions (e.g., pH, temperature) and validate cell line sensitivity using positive controls (e.g., mitomycin C).

Q. What strategies mitigate interference from degradation products during quantitative analysis of this compound?

  • Methodological Answer : Implement stability-indicating HPLC methods with photodiode array (PDA) detection to track degradation peaks . Use accelerated stability studies (40°C/75% RH) to identify labile functional groups (e.g., sulfanyl moiety) and optimize storage conditions (desiccated, -20°C) .

Q. How does steric hindrance from the dibutyl groups influence the sulfanyl group’s reactivity in catalytic applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model steric effects on transition states. Experimentally compare reaction rates of this compound with less hindered analogs (e.g., 4-sulfanylphenol) in thiol-ene click reactions .

Q. What are best practices for handling and presenting large datasets in studies involving this compound?

  • Methodological Answer : Raw data (e.g., chromatograms, spectral scans) should be archived in appendices, while processed data (e.g., kinetic curves, dose-response graphs) must be statistically validated (ANOVA, t-tests) and presented in the main text. Use error bars to represent uncertainties from instrument precision (±5%) .

Notes on Evidence Utilization

  • Structural and Synthetic Data : PubChem’s computed InChI and IUPAC naming conventions ensure consistency in structural reporting .
  • Toxicological Reliability : Studies compliant with OECD guidelines and GLP conditions (e.g., key in vitro cytogenicity assays) are prioritized for regulatory submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.